An In-depth Technical Guide to 3-Methyl-4-phenylthiazoline-2-thione: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 3-Methyl-4-phenylthiazoline-2-thione: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methyl-4-phenylthiazoline-2-thione, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its synthesis, physicochemical properties, and potential pharmacological applications. Drawing from established synthetic methodologies and spectroscopic data, this document aims to serve as an authoritative resource for researchers and professionals engaged in drug discovery and development. The thiazoline-2-thione scaffold is a well-known pharmacophore, and this guide offers insights into the specific characteristics of the 3-methyl-4-phenyl substituted derivative, paving the way for further exploration of its therapeutic potential.
Introduction
Thiazole and its derivatives have long been recognized as a versatile class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Within this class, the thiazoline-2-thione core represents a particularly valuable scaffold in drug design. This guide focuses on a specific derivative, 3-Methyl-4-phenylthiazoline-2-thione, providing a detailed examination of its synthesis and chemical characterization. The strategic placement of a methyl group at the 3-position and a phenyl group at the 4-position of the thiazoline-2-thione ring is anticipated to modulate its physicochemical and pharmacological properties, making it a compelling candidate for further investigation in drug discovery programs.
Synthesis of 3-Methyl-4-phenylthiazoline-2-thione
The synthesis of 3-Methyl-4-phenylthiazoline-2-thione can be efficiently achieved through a one-pot multicomponent reaction (MCR), a strategy lauded for its atom economy and operational simplicity. This approach involves the reaction of 2-bromoacetophenone, methylamine, and carbon disulfide.[3]
Underlying Principle: The Hantzsch Thiazole Synthesis and its Mechanistic Parallels
While a direct adaptation of the classic Hantzsch thiazole synthesis, which traditionally involves the reaction of an α-haloketone with a thioamide, can be envisioned, the multicomponent approach offers a more streamlined pathway.[3][4][5] The MCR likely proceeds through an initial reaction between methylamine and carbon disulfide to form a methyl dithiocarbamate salt in situ. This nucleophilic species then attacks the α-carbon of 2-bromoacetophenone in an SN2 fashion. Subsequent intramolecular condensation between the nitrogen atom and the ketone carbonyl group, followed by dehydration, leads to the formation of the thiazoline-2-thione ring.
Visualizing the Synthesis: A Mechanistic Workflow
Figure 1: Proposed reaction workflow for the multicomponent synthesis of 3-Methyl-4-phenylthiazoline-2-thione.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed method based on the principles of multicomponent reactions for thiazole synthesis.[3] Optimization of reaction conditions may be necessary to achieve optimal yields.
Materials:
-
2-Bromoacetophenone
-
Methylamine (e.g., 40% solution in water or as a gas)
-
Carbon Disulfide (CS₂)
-
Ethanol or Methanol (as solvent)
-
Base (e.g., triethylamine or potassium carbonate, optional, to facilitate dithiocarbamate formation)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1 equivalent) in ethanol.
-
To this solution, add methylamine (1.1 equivalents).
-
Cool the mixture in an ice bath and slowly add carbon disulfide (1.1 equivalents) dropwise while stirring. The addition of a base like triethylamine (1.1 equivalents) may be beneficial at this stage.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data should align with the known values for 3-Methyl-4-phenylthiazoline-2-thione.
Physicochemical and Spectroscopic Properties
A thorough characterization of 3-Methyl-4-phenylthiazoline-2-thione is essential for its identification and for understanding its behavior in various chemical and biological systems.
General Properties
| Property | Value | Source |
| CAS Number | 21402-19-7 | TCI Chemicals |
| Molecular Formula | C₁₀H₉NS₂ | TCI Chemicals |
| Molecular Weight | 207.31 g/mol | TCI Chemicals |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
| Melting Point | 127.0 to 132.0 °C | TCI Chemicals |
Spectroscopic Data
The structural elucidation of 3-Methyl-4-phenylthiazoline-2-thione is confirmed by a combination of spectroscopic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the vinyl proton on the thiazoline ring, and the aromatic protons of the phenyl group.
-
¹³C NMR: The carbon NMR spectrum provides key information about the carbon skeleton. A reference in the Canadian Journal of Chemistry reports the ¹³C NMR data for this compound.[4][6] The spectrum should display signals for the methyl carbon, the carbons of the thiazoline ring (including the thione carbon at a characteristic downfield shift), and the carbons of the phenyl ring.
3.2.2. Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
-
C=S (thione) stretching vibration
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C=C and C=N stretching vibrations of the thiazoline ring
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Aromatic C-H and C=C stretching vibrations of the phenyl group
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Aliphatic C-H stretching of the methyl group
3.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 207.31 g/mol .
Potential Pharmacological Applications
While specific biological activity data for 3-Methyl-4-phenylthiazoline-2-thione is not extensively reported in the readily available literature, the broader class of thiazole and thiazolidinone derivatives has demonstrated a wide array of pharmacological activities. This suggests that 3-Methyl-4-phenylthiazoline-2-thione is a promising candidate for screening in various biological assays.
Areas of Potential Therapeutic Interest
-
Antimicrobial Activity: Thiazole derivatives are known to possess significant antibacterial and antifungal properties.[7][8] The sulfur and nitrogen heteroatoms in the thiazoline ring can interact with essential enzymes in microbial pathogens.
-
Anti-inflammatory Activity: Several studies have reported the anti-inflammatory potential of thiazole and thiazolidinone derivatives.[9][10] These compounds may act by inhibiting key inflammatory mediators.
-
Anticancer Activity: The thiazole scaffold is present in a number of anticancer drugs and experimental agents.[11][12][13] Derivatives of this class have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Structure-Activity Relationship (SAR) Considerations
The biological activity of thiazole derivatives is often influenced by the nature and position of substituents on the ring. The presence of the phenyl group at the 4-position in 3-Methyl-4-phenylthiazoline-2-thione provides a site for potential modification to explore structure-activity relationships. Variations in the substitution pattern on the phenyl ring could significantly impact the compound's potency and selectivity for biological targets.
Conclusion
3-Methyl-4-phenylthiazoline-2-thione is a heterocyclic compound with significant potential for applications in drug discovery and development. Its synthesis can be efficiently achieved through a multicomponent reaction, and its structure is well-characterized by standard spectroscopic methods. While specific biological data for this compound is limited, the well-documented pharmacological activities of the broader thiazole and thiazolidinone classes provide a strong rationale for its further investigation as a potential therapeutic agent. This technical guide serves as a foundational resource for researchers interested in exploring the synthesis, properties, and biological potential of this intriguing molecule.
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